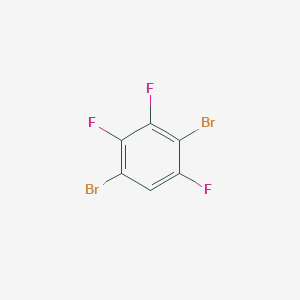

1,4-Dibromo-2,3,5-trifluorobenzene

Description

Historical Context and Significance of Fluorinated and Brominated Aromatics in Chemical Sciences

The journey into halogenated aromatics began with the simple substitution of hydrogen atoms on a benzene (B151609) ring. Early research primarily focused on chloro- and bromo- derivatives. However, the mid-20th century witnessed a surge of interest in fluorinated organic compounds, driven by the unique properties imparted by the highly electronegative fluorine atom. The work of pioneers like Ralph Landau in developing processes for producing fluorinated compounds was instrumental. wikipedia.org This era saw the rise of fluorinated aromatics in various applications, from pharmaceuticals to materials science.

Brominated aromatic compounds, on the other hand, have a long history as versatile intermediates in organic synthesis. The carbon-bromine bond, being weaker than the carbon-fluorine bond, is more readily cleaved, making brominated aromatics excellent substrates for a variety of coupling reactions. The development of flame retardants, such as polybrominated diphenyl ethers (PBDEs), highlighted the industrial importance of these compounds, although environmental concerns later led to the phasing out of some and the development of replacement chemicals. nih.gov

The confluence of fluorine and bromine chemistry on a single aromatic ring gives rise to polyhalogenated benzenes with a rich and tunable reactivity. The presence of both types of halogens allows for selective transformations, where one halogen can be reacted while the other remains intact, a concept crucial for the construction of complex molecules.

The Unique Role of 1,4-Dibromo-2,3,5-trifluorobenzene as a Versatile Synthetic Synthon

This compound stands out as a particularly valuable building block, or synthon, in organic synthesis. Its structure, featuring two bromine atoms and three fluorine atoms at specific positions on the benzene ring, provides a unique combination of reactivity and stability. The fluorine atoms significantly influence the electronic nature of the aromatic ring, making the bromine atoms susceptible to a range of chemical transformations.

This compound serves as a key intermediate in the synthesis of a wide variety of more complex molecules. For instance, the bromine atoms can participate in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.com This capability is fundamental in the construction of pharmaceuticals, agrochemicals, and advanced materials. The fluorine atoms, while generally less reactive, can influence the physical and biological properties of the final products, such as their lipophilicity and metabolic stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆HBr₂F₃ |

| Molecular Weight | 289.87 g/mol nih.gov |

| CAS Number | 17299-95-5 nih.gov |

| Appearance | Solid |

| IUPAC Name | 1,5-dibromo-2,3,4-trifluorobenzene nih.gov |

Note: The IUPAC name provided in one source differs from the subject of this article.

Current Research Landscape and Academic Importance of this compound

The academic importance of this compound continues to grow as chemists seek to develop novel synthetic methodologies and create new functional molecules. Current research often focuses on leveraging the distinct reactivity of the bromine and fluorine substituents to achieve highly selective and efficient syntheses.

Researchers are actively exploring its use in the synthesis of:

Liquid crystals: The rigid, fluorinated core of the molecule can be incorporated into larger structures to create materials with specific liquid crystalline properties.

Organic electronics: The electronic properties imparted by the fluorine atoms make it a valuable building block for organic semiconductors and other components of electronic devices. tcichemicals.com

Biologically active compounds: The introduction of a fluorinated benzene ring can enhance the efficacy and pharmacokinetic properties of drug candidates.

The study of polyhalogenated benzenes like this compound also contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and the influence of substituents on aromatic reactivity. Its continued use in academic and industrial research underscores its significance as a versatile and indispensable tool in the chemist's arsenal.

Structure

3D Structure

Properties

Molecular Formula |

C6HBr2F3 |

|---|---|

Molecular Weight |

289.87 g/mol |

IUPAC Name |

1,4-dibromo-2,3,5-trifluorobenzene |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |

InChI Key |

DNULHDDIABQFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)Br)F |

Origin of Product |

United States |

Synthetic Strategies for 1,4 Dibromo 2,3,5 Trifluorobenzene and Analogous Polyhalogenated Fluorobenzenes

Electrophilic Bromination Techniques and Regioselective Considerations

The most common method for introducing a bromine atom to an aromatic ring is through electrophilic aromatic substitution. libretexts.org In this type of reaction, the benzene (B151609) ring acts as a nucleophile, attacking an electrophilic bromine species. youtube.comyoutube.com However, molecular bromine (Br₂) itself is not electrophilic enough to react with a stable aromatic ring, especially one deactivated by electron-withdrawing fluorine atoms. chemistrystudent.com Therefore, a catalyst is required to generate a more potent electrophile. libretexts.org

The regioselectivity of the reaction—that is, which hydrogen atom on the ring is replaced—is dictated by the existing substituents. In the case of synthesizing 1,4-Dibromo-2,3,5-trifluorobenzene, the logical starting material is 1,2,4-trifluorobenzene (B1293510). The fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack, but they direct incoming electrophiles to the ortho and para positions. In 1,2,4-trifluorobenzene, the C5 position is the most activated site for the first bromination, as it is para to the C2 fluorine and ortho to the C1 and C4 fluorines. This leads to the formation of 1-bromo-2,4,5-trifluorobenzene (B152817). google.comsigmaaldrich.com The introduction of a second bromine atom to achieve the 1,4-dibromo substitution pattern is more complex due to the combined deactivating effects of the fluorine atoms and the first bromine atom.

Optimization of Reaction Conditions for Selective Dibromination

Achieving the desired this compound product via direct bromination of 1,2,4-trifluorobenzene requires careful control over reaction conditions to promote a second substitution at the correct position and to manage side reactions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

A patented method for the synthesis of the mono-brominated intermediate, 1-bromo-2,4,5-trifluorobenzene, provides insight into the conditions required. google.com The process involves reacting 1,2,4-trifluorobenzene with liquid bromine using iron powder as a catalyst precursor in an organic solvent like carbon tetrachloride. google.com The reaction is initiated at a moderate temperature and then heated to drive it to completion. google.com To achieve dibromination, one would typically employ a molar excess of the brominating agent and potentially more forceful conditions, such as higher temperatures or a stronger Lewis acid catalyst, though this risks the formation of undesired isomers.

Table 1: Optimized Conditions for the Monobromination of 1,2,4-Trifluorobenzene Data sourced from patent information describing the synthesis of 1-bromo-2,4,5-trifluorobenzene. google.com

| Parameter | Value | Purpose |

| Starting Material | 1,2,4-Trifluorobenzene | Precursor for bromination. |

| Brominating Agent | Liquid Bromine (Br₂) | Source of bromine atoms. |

| Catalyst | Iron Powder | Forms FeBr₃ in situ to activate bromine. |

| Solvent | Carbon Tetrachloride (CCl₄) | Provides a reaction medium. |

| Initial Temperature | 43-48 °C | For the controlled addition of bromine. |

| Reaction Temperature | 82-102 °C | To drive the reaction to completion. |

| Additive | Azobisisobutyronitrile | Acts as a radical initiator in this specific patented process. |

| Yield | 65-69% | Efficiency of the synthesis for the monobrominated product. |

Catalytic Approaches in Halogenation Processes

Catalysts are essential for the electrophilic bromination of deactivated aromatic rings. libretexts.org The most common catalysts are Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orglibretexts.org These compounds work by accepting a pair of electrons from one of the bromine atoms in a Br₂ molecule. youtube.com This polarization of the Br-Br bond creates a highly electrophilic bromine species (often represented as Br⁺) that can be attacked by the aromatic ring. youtube.comlibretexts.org

Often, metallic iron is used as the catalyst, as it is cheaper and reacts with bromine in situ to form the active FeBr₃ catalyst. libretexts.org The catalytic cycle is completed when the catalyst is regenerated at the end of the reaction. studymind.co.uk Other systems for brominating polyfluoroarenes include the use of bromine in oleum (B3057394) (fuming sulfuric acid), which is a particularly powerful medium for promoting electrophilic substitution on highly deactivated rings. fluorine1.ru

Multi-Step Synthesis Routes

When direct halogenation does not provide the desired isomer or fails to yield a clean product, chemists turn to multi-step synthetic pathways. These routes offer greater control over the final substitution pattern by building the molecule through a sequence of reliable reactions.

Sequential Functionalization via Nitration-Reduction-Bromination Pathways

A classic strategy for introducing functional groups with precise regiocontrol involves a nitration-reduction-diazotization sequence. While a specific pathway for this compound is not prominently documented, the principles can be applied to analogous compounds. The synthesis of 1,2,4-trifluorobenzene itself can be achieved from 2,4-difluoroaniline. google.com This process involves the diazotization of the aniline (B41778) (reaction with a nitrite (B80452) source) to form a diazonium salt, which is then thermally decomposed in the presence of a fluorine source (the Balz-Schiemann reaction) to yield the trifluorobenzene. google.com

A similar sequence could be envisioned for creating complex polyhalogenated benzenes. A synthesis might begin with a fluorinated aniline, which is then brominated at a specific position directed by the powerful activating and ortho, para-directing amino group. Subsequently, the amino group can be replaced with a second bromine atom via a Sandmeyer reaction (diazotization followed by reaction with a copper(I) bromide salt). This sequential approach allows for the installation of bromine atoms in positions that are inaccessible through direct electrophilic attack on the final trifluorobenzene core.

Precursor Design for Controlled Halogenation Patterns

Advanced synthetic strategies involve designing a precursor molecule where specific functional groups are used to direct halogenation before being replaced or modified. This method provides excellent control over the final arrangement of atoms.

One such advanced technique is decarboxylative bromination. In this approach, a carboxylic acid group is strategically placed on the aromatic ring. This group can then be replaced by a bromine atom in a reaction that avoids the usual rules of electrophilic substitution. rsc.org This allows for the introduction of bromine at a position that might be sterically hindered or electronically disfavored for direct bromination.

Another innovative precursor-based method involves the pyrolysis of a polyfluoroaromatic thiol (a compound containing an -SH group) in the presence of bromine. fluorine1.ru This process has been used to synthesize bromopentafluorobenzene (B106962) from pentafluorobenzenethiol and has been extended to the synthesis of dibromotetrafluorobenzenes. fluorine1.ru The thiol group is first introduced onto the ring and then replaced by a bromine atom under high-temperature conditions, offering a unique pathway to specific brominated polyfluoroarenes. fluorine1.ru

Organometallic Methodologies for Polyfluoroarene Functionalization

The functionalization of polyfluoroarenes is a significant area of research in organic chemistry, driven by the need for efficient and selective methods to create valuable fluorinated molecules. acs.org Organometallic reagents are central to these transformations, enabling the activation of otherwise inert C-H and C-halogen bonds. nih.gov The high electronegativity of fluorine substituents influences the acidity and reactivity of adjacent positions on the aromatic ring, a feature that is exploited in various functionalization strategies. nih.gov Key methodologies include halogen-metal exchange, deprotonation-driven rearrangements, and directed metalation, each offering a unique approach to achieving desired regiochemical outcomes.

Halogen-Metal Exchange Reactions for Carbon-Carbon Bond Formation

Halogen-metal exchange is a powerful and widely used method for converting aryl halides into reactive organometallic intermediates, which can then be used to form new carbon-carbon bonds. youtube.comrug.nl This reaction is particularly effective for bromo- and iodo-substituted arenes. youtube.com The process typically involves treating the polyhalogenated benzene with an organolithium reagent, such as n-butyllithium (n-BuLi), which swaps the bromine atom for a lithium atom. youtube.comdtic.mil This newly formed aryllithium species is a potent nucleophile, ready to react with a variety of electrophiles to create a new C-C bond.

The choice of solvent and reagent is critical, as it influences the reactivity and aggregation state of the organolithium compound. rug.nl For instance, the combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed as a practical method for performing bromine-metal exchange under non-cryogenic conditions, which can be advantageous for industrial applications. nih.gov This exchange facilitates subsequent reactions, such as cross-coupling, to build more complex molecular structures. rug.nl

Table 1: Reagents in Halogen-Metal Exchange for C-C Bond Formation

| Reagent(s) | Substrate Type | Key Features |

|---|---|---|

| n-Butyllithium (n-BuLi) | Bromo- or Iodoarenes | Common, highly reactive, often requires low temperatures. youtube.comdtic.mil |

| sec-Butyllithium (sec-BuLi) | Bromoarenes | More reactive than n-BuLi. |

| tert-Butyllithium (t-BuLi) | Bromoarenes | Most reactive of the butyl series; can favor exchange over other pathways. rug.nl |

| i-PrMgCl / n-BuLi | Bromoheterocycles | Allows for exchange under non-cryogenic conditions; can overcome issues with acidic protons. nih.gov |

Deprotonation-Triggered Halogen Migration for Site Selectivity

Achieving site selectivity in polysubstituted rings is a significant synthetic challenge. One sophisticated mechanism to control regiochemistry involves a deprotonation event that triggers the migration of a halogen atom. While direct examples involving this compound are scarce, the principle is established in related systems. In this strategy, a strong base deprotonates a specific position on the aromatic ring. This initial deprotonation can be directed by the electronic influence of the existing substituents. The resulting anionic intermediate may then undergo a rearrangement where a halogen atom shifts to a different position on the ring, often driven by thermodynamics to form a more stable isomer. This "halogen dance" allows for the synthesis of substitution patterns that are not accessible through direct halogenation or other conventional methods.

This type of rearrangement underscores the intricate interplay of electronic effects within polyhalogenated systems and provides a pathway to thermodynamically favored products, enhancing the toolbox for achieving specific substitution patterns.

Directed Metalation Strategies for Regiospecificity

Directed ortho-metalation (DoM) is a highly effective strategy for achieving regiospecific functionalization of aromatic rings. baranlab.org The strategy relies on the presence of a "directing metalation group" (DMG) on the benzene ring. baranlab.org This group, typically a Lewis basic moiety, coordinates to an organolithium base (like n-BuLi or sec-BuLi), bringing the base into close proximity with a specific ortho-proton. baranlab.org This proximity effect facilitates the selective removal of that proton, generating a lithiated intermediate at a precise location. baranlab.org

The fluorine atom itself can act as a weak directing group, enhancing the acidity of the ortho C-H bond and guiding metalation to that position. nih.govacs.org This effect is crucial in the functionalization of polyfluoroarenes. nih.gov The resulting regiospecifically generated organometallic intermediate can then be trapped with an electrophile to introduce a new substituent exclusively at the targeted ortho position. baranlab.org This method avoids the formation of isomeric mixtures often seen in classical electrophilic aromatic substitution. baranlab.org

Table 2: Common Directing Groups and Reagents in Directed Metalation

| Directing Group (DMG) | Reagent | Function |

|---|---|---|

| -OMOM (Methoxymethyl ether) | sec-BuLi, t-BuLi | Strong directing group for ortho-lithiation. baranlab.org |

| -CONR₂ (Amide) | sec-BuLi, t-BuLi | Powerful directing group. baranlab.org |

| -F (Fluoro) | n-BuLi, Pd-catalysts | Weakly directs metalation to the ortho C-H bond. nih.govacs.orgbaranlab.org |

| -SO₂NR₂ (Sulfonamide) | n-BuLi | A robust directing group. |

Reactivity and Mechanistic Insights of 1,4 Dibromo 2,3,5 Trifluorobenzene

Aromatic Substitution Reactions of 1,4-Dibromo-2,3,5-trifluorobenzene

The reactivity of the highly substituted aromatic ring in this compound is dictated by the strong electron-withdrawing nature of its five halogen substituents. This electronic profile renders the ring electron-deficient and governs its behavior in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Due to the high electronegativity of the fluorine and bromine atoms, the benzene (B151609) ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com This class of reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org The subsequent departure of a halide leaving group restores the aromaticity of the ring.

The regioselectivity of SNAr reactions on polyhalogenated benzenes is determined by two primary factors: the ability of the substituents to stabilize the negative charge of the Meisenheimer intermediate and the nature of the leaving group.

Leaving Group Ability: In SNAr reactions, the leaving group ability of halogens typically follows the trend I > Br > Cl > F for uncatalyzed reactions, which is the reverse of their electronegativity. This is because the C-F bond is significantly stronger than the other carbon-halogen bonds. However, in many activated systems, the rate-determining step is the nucleophilic attack, not the elimination of the leaving group.

For this compound, nucleophilic attack is most likely to occur at the carbon atoms bearing fluorine atoms, particularly at the C-5 position. Attack at this position allows the negative charge of the intermediate to be stabilized by the ortho bromine at C-4 and the para fluorine at C-2. While the C-Br bonds are weaker, the superior ability of fluorine atoms (especially when located ortho and para to the reaction center) to stabilize the anionic intermediate often directs the substitution to a C-F position in polyfluoroaromatic compounds. mdpi.com

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Key Stabilizing Substituents | Leaving Group | Predicted Outcome |

|---|---|---|---|

| C-2 (F) | para-Br (at C-5 relative to attack) | F⁻ | Favorable |

| C-3 (F) | ortho-Br (at C-4), ortho-F (at C-2) | F⁻ | Less Favorable due to steric hindrance |

| C-5 (F) | ortho-Br (at C-4), para-F (at C-2) | F⁻ | Most Favorable |

Electrophilic Aromatic Substitution (EAS) in Highly Substituted Systems

Electrophilic aromatic substitution (EAS) on this compound is exceptionally challenging. msu.edu The reaction involves the attack of an electrophile on the π-electron system of the benzene ring, a process that is severely impeded by the strong, collective electron-withdrawing inductive effects of the five halogen atoms. lumenlearning.com These substituents deactivate the ring, making it far less nucleophilic than benzene itself.

For an EAS reaction to occur on such a deactivated system, extremely harsh conditions are required, including the use of a very strong electrophile and a potent Lewis acid catalyst. msu.edulumenlearning.com The primary mechanistic steps remain the same:

Generation of a strong electrophile (e.g., NO₂⁺, Br⁺).

Attack by the aromatic ring to form a resonance-stabilized carbocation (an arenium ion or Wheland intermediate). msu.edu

Deprotonation to restore aromaticity.

The rate-determining step is the formation of the high-energy arenium ion, which is destabilized by the electron-withdrawing halogens. lumenlearning.com Given the extreme deactivation, such reactions are rare and often result in low yields or require forcing conditions that may lead to decomposition. If substitution were to occur, it would likely happen at the sole available hydrogen position (C-6), as substitution at a halogen-bearing carbon is energetically unfavorable.

Directing Effects of Bromine and Fluorine Substituents on Regiochemistry

The regiochemical outcome of any substitution reaction on this compound is a consequence of the competing and synergistic directing effects of its substituents.

Inductive Effect: Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. libretexts.org Fluorine is more electronegative than bromine, so its inductive effect is stronger.

In the context of EAS , all halogen substituents are ortho, para-directors, despite being deactivators. libretexts.org The only available position for substitution is C-6. This position is ortho to the fluorine at C-5 and the bromine at C-1, and meta to the other three halogens. The directing effects therefore converge on this single site.

In the context of SNAr , the strong inductive withdrawal (-I) at the site of substitution and resonance stabilization (+R) from ortho and para substituents are key. The fluorine atoms strongly activate the ring for nucleophilic attack. The regioselectivity is typically governed by the stabilization of the Meisenheimer intermediate, often favoring substitution at a carbon bearing a fluorine atom that is para to another electron-withdrawing group. mdpi.com

Catalytic Cross-Coupling Reactions Involving this compound

The presence of two carbon-bromine bonds makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon bonds, selectively utilizing the more reactive C-Br bonds while leaving the stronger C-F bonds intact. a2bchem.com

Suzuki-Miyaura Coupling for Biaryl and Polyaryl Synthesis

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org this compound can serve as a difunctional building block in these reactions to synthesize complex biaryl and polyaryl structures. nih.govsemanticscholar.org

The reaction proceeds with high chemoselectivity, with the oxidative addition step of the catalytic cycle occurring preferentially at the weaker C-Br bonds over the robust C-F bonds. By controlling the stoichiometry of the boronic acid, either mono- or di-substitution can be achieved.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) sources with phosphine (B1218219) ligands (e.g., SPhos, XPhos) | nih.govbeilstein-journals.org |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Ba(OH)₂ | beilstein-journals.orgrsc.org |

| Solvent | Toluene, THF, Dioxane, often with water as a co-solvent | beilstein-journals.orgnih.gov |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂) or arylboronic esters (Ar-B(pin)) | nih.govsemanticscholar.org |

| Temperature | Typically elevated, ranging from 50 °C to 100 °C | beilstein-journals.orgrsc.org |

Using one equivalent of an arylboronic acid would lead to a mixture of the monosubstituted product, 1-aryl-4-bromo-2,3,5-trifluorobenzene, along with some disubstituted product and unreacted starting material. The resulting monobrominated aryl can then be subjected to a second, different Suzuki coupling to create unsymmetrical biaryl compounds. Using two or more equivalents of the boronic acid promotes the formation of symmetrical 1,4-diaryl-2,3,5-trifluorobenzene derivatives.

Stille Coupling in Polymer and Complex Molecule Synthesis

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Like the Suzuki reaction, it is highly effective for forming C-C bonds and is particularly valued for its tolerance of a wide range of functional groups.

This compound can act as a monomer in Stille coupling polymerization reactions. When coupled with a di-stannylated aromatic or heteroaromatic monomer, it can lead to the formation of conjugated polymers. These materials are of interest in materials science for their potential electronic and optical properties, which are influenced by the presence of fluorine atoms. a2bchem.com

The mechanism involves a catalytic cycle of oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org The regioselectivity of Stille couplings involving substrates with multiple different halogens can sometimes be influenced by the reaction conditions, but typically the C-Br bond is significantly more reactive than the C-F bond. nih.gov

Table 3: General Parameters for Stille Coupling

| Component | Typical Reagents and Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with phosphine ligands | wikipedia.org |

| Tin Reagent | Aryl-Sn(Alkyl)₃ (e.g., Ar-SnBu₃) | wikipedia.org |

| Solvent | Anhydrous, non-protic solvents such as THF, Toluene, DMF | nih.gov |

| Additives | Sometimes LiCl or Cu(I) salts are used to facilitate transmetalation | nih.gov |

| Temperature | Typically 60-120 °C | wikipedia.org |

The difunctional nature of this compound makes it a valuable cross-linking agent or monomer for creating complex, fluorine-rich macromolecular architectures. a2bchem.com

Sonogashira Coupling for Alkynylation of Aryl Halides

The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction conditions are generally mild, often at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org

In the context of this compound, the Sonogashira coupling provides a direct route to introduce alkynyl functionalities onto the fluorinated benzene ring. The difference in reactivity between the bromine and iodine substituents on an aryl ring can be exploited to achieve selective coupling. wikipedia.org For dihalogenated substrates like this compound, the reaction can be controlled to achieve mono- or di-alkynylation.

Research has demonstrated the site-selective Sonogashira reactions of similar dihalogenated aromatic compounds. For instance, studies on 1,4-dibromo-2-(trifluoromethyl)benzene have shown that selective alkynylation can be achieved. documentsdelivered.com Similarly, the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed to chemoselectively synthesize a variety of alkynylpyridines. rsc.orgnih.gov These examples suggest that a similar level of control can be expected with this compound, allowing for the stepwise introduction of different alkynyl groups.

The choice of catalyst, ligands, and reaction conditions is crucial for the success and selectivity of the Sonogashira coupling. Bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, have been shown to be effective in promoting the reaction at room temperature, even for less reactive aryl bromides. organic-chemistry.org The use of aqueous media and specific catalyst systems like K₂PdCl₄ with S-Phos has also been reported for mild Sonogashira reactions. researchgate.net

A typical Sonogashira coupling reaction involving this compound would proceed as follows:

The reaction can be tuned to favor the mono-alkynylated product by using a stoichiometric amount of the alkyne or by controlling the reaction time and temperature. Subsequent reaction of the mono-alkynylated intermediate with a different terminal alkyne can lead to the synthesis of unsymmetrically di-substituted products.

Table 1: Examples of Sonogashira Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |

| Pd(PhCN)₂Cl₂/CuI | P(t-Bu)₃ | HN(i-Pr)₂ | Dioxane | Room Temperature | organic-chemistry.org |

| [Pd(PPh₃)₂Cl₂]/CuI | PPh₃ | Et₃N | DMF | 60-80 °C | nih.gov |

| K₂PdCl₄ | S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 °C | researchgate.net |

Palladium and Other Transition Metal Catalysis for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. nih.govmit.edursc.org These reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, offer a versatile and efficient means to form new C-C bonds with high selectivity and functional group tolerance under mild conditions. uwindsor.ca

For a substrate like this compound, palladium catalysis provides a powerful method for its functionalization. The two bromine atoms serve as reactive handles for sequential or double cross-coupling reactions, enabling the synthesis of a wide array of substituted trifluorobenzene derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used palladium-catalyzed C-C bond-forming reactions. mdpi.com Research on fluorinated biphenyl (B1667301) derivatives has utilized Suzuki-Miyaura coupling with various bromofluorobenzenes. mdpi.com In the case of this compound, a stepwise Suzuki-Miyaura coupling can be envisioned. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively couple at one bromine position, followed by a second coupling at the remaining bromine position with a different boronic acid, leading to unsymmetrical bi- or terphenyls. The stereochemical outcome of Suzuki reactions, particularly with alkylboron nucleophiles, has been shown to be dependent on the electronic properties of the phosphine ligand and the aryl electrophile. nih.gov

Stille Coupling:

The Stille reaction involves the coupling of an organotin compound with an organohalide and is known for its tolerance of a wide range of functional groups. uwindsor.ca The regioselectivity of Stille couplings with dihalogenated substrates can often be controlled. For instance, in the case of 3,5-dibromo-2-pyrone, the coupling typically occurs at the more electron-deficient C3 position, but the presence of a Cu(I) additive can reverse this selectivity to the C5 position. nih.gov This suggests that for this compound, the electronic environment created by the fluorine atoms will influence the regioselectivity of a mono-Stille coupling. Stepwise functionalization via Stille couplings has been successfully demonstrated for substrates like 5,5'-dibromo-2,2'-bipyridine. nih.gov

Other Transition Metal-Catalyzed Reactions:

Beyond palladium, other transition metals can catalyze C-C bond formation. For example, rhodium has been used in the enantioselective alkynylation of trifluoropyruvates. bohrium.com While not a direct C-C bond formation on the aromatic ring, this illustrates the broader utility of transition metals in fluorinated compound synthesis. The development of new ligands and catalyst systems continues to expand the scope of these reactions, enabling previously challenging transformations. mit.eduresearchgate.net

The general scheme for a palladium-catalyzed cross-coupling of this compound is as follows:

Where R-M can be an organoboron (Suzuki), organotin (Stille), or other organometallic reagent.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent (R-M) | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Mild conditions, commercially available reagents, low toxicity of byproducts. mdpi.combeilstein-journals.orgnih.gov |

| Stille | Organotin (e.g., R-SnBu₃) | High functional group tolerance, but toxicity of tin reagents is a concern. uwindsor.canih.govnih.gov |

Other Chemical Transformations

Oxidation Reactions and Product Derivatives

Information regarding the direct oxidation of this compound is not extensively detailed in the provided search results. However, we can infer potential reactivity based on the general behavior of halogenated aromatic compounds. Oxidation of the aromatic ring itself is generally difficult due to its inherent stability. More commonly, oxidation reactions occur at substituent groups.

In the absence of oxidizable substituents on the benzene ring of this compound, direct oxidation of the ring would likely require harsh conditions and may lead to ring-opening or decomposition.

However, if this compound is first functionalized, for example, through a cross-coupling reaction to introduce an alkyl or other oxidizable group, then subsequent oxidation of that group would be a viable synthetic route. For instance, if an alkyl group is introduced, it could be oxidized to a carboxylic acid.

Reduction Reactions and Pathways

The reduction of aryl halides, such as this compound, typically involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond, a process known as hydrodehalogenation. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents.

For this compound, selective reduction of one or both bromine atoms is a potential pathway to synthesize trifluorobenzene or bromotrifluorobenzene derivatives. The C-Br bond is generally more susceptible to reduction than the C-F bond due to its lower bond dissociation energy.

A plausible reduction pathway for this compound could be the stepwise removal of the bromine atoms. The reaction could potentially be controlled to yield 1-bromo-2,4,5-trifluorobenzene (B152817) as an intermediate before proceeding to 1,3,4-trifluorobenzene. The choice of catalyst and reaction conditions would be critical in achieving such selectivity.

Formation and Reactivity of Aryl Lithium Intermediates

The formation of aryl lithium intermediates from aryl halides is a cornerstone of organometallic chemistry, providing a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds. These intermediates are typically generated through either direct metallation (lithium-halogen exchange) or deprotonation.

For this compound, the most common method for generating an aryl lithium species would be through lithium-halogen exchange, where one of the bromine atoms is replaced by a lithium atom. This is typically achieved by treating the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.

The resulting aryl lithium intermediate, 2,5-dibromo-3,4,6-trifluorophenyllithium, is a highly reactive species. Its reactivity is governed by the strong nucleophilicity and basicity of the carbanionic center. This intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups.

Examples of reactions involving this aryl lithium intermediate include:

Quenching with a proton source (e.g., H₂O): This would result in the formation of 1-bromo-2,4,5-trifluorobenzene.

Reaction with an aldehyde or ketone: This would lead to the formation of a secondary or tertiary alcohol, respectively.

Reaction with carbon dioxide: This would produce a carboxylic acid after acidic workup.

Reaction with an alkyl halide: This would result in the formation of an alkyl-substituted trifluorobenzene.

The presence of the fluorine atoms on the aromatic ring can influence the stability and reactivity of the aryl lithium intermediate through their inductive electron-withdrawing effects.

Advanced Applications and Functional Materials Derived from 1,4 Dibromo 2,3,5 Trifluorobenzene

Precursors for Organic Electronic and Photovoltaic Materials

The electron-withdrawing nature of the fluorine atoms in 1,4-dibromo-2,3,5-trifluorobenzene significantly influences the electronic characteristics of materials derived from it. This makes it a sought-after precursor for the synthesis of high-performance organic electronic and photovoltaic materials.

Synthesis of Conjugated Polymers for Organic Solar Cells (OPVs), OLEDs, and OFETs

Conjugated polymers, which form the active layers in many organic electronic devices, are a primary application area for derivatives of this compound. researchgate.netbohrium.com These polymers are essential for the functioning of Organic Solar Cells (OPVs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs). researchgate.netbohrium.com The incorporation of the trifluorobenzene moiety into the polymer backbone allows for precise tuning of the material's electronic properties.

In the construction of these polymers, this compound can be copolymerized with various aromatic and heteroaromatic units through cross-coupling reactions. The bromine atoms serve as reactive sites for these polymerizations. The resulting polymers often exhibit desirable characteristics such as improved charge carrier mobility and optimized energy levels, which are critical for efficient device performance. For instance, the introduction of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer, enhancing its stability and performance in electronic devices. researchgate.net

Development of Fluorinated Materials with Tailored Electronic Properties

The presence of multiple fluorine atoms on the benzene (B151609) ring is a key feature that allows for the development of materials with tailored electronic properties. researchgate.net Fluorination is a well-established strategy for modifying the optoelectronic characteristics of organic materials. The strong electron-withdrawing effect of fluorine can lead to:

Lowered HOMO and LUMO Energy Levels: This can improve air stability and facilitate charge injection and transport in electronic devices. researchgate.net

Increased Electron Affinity: This is beneficial for n-type semiconductor materials used in OFETs and as electron acceptors in OPVs.

Enhanced Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing and morphology of the material, ultimately affecting its charge transport properties.

Building Blocks in Specialized Organic Synthesis

Beyond the realm of organic electronics, this compound serves as a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries, as well as for fundamental chemical research.

Preparation of Complex Pharmaceutical and Agrochemical Intermediates

The trifluorinated dibromobenzene core is a valuable scaffold for the synthesis of biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The two bromine atoms provide handles for the sequential and regioselective introduction of other functional groups through various cross-coupling reactions, allowing for the construction of complex molecular architectures.

Construction of Diverse Fluorinated Aromatic Scaffolds for Chemical Research

The reactivity of the carbon-bromine bonds in this compound allows for its use in a wide array of chemical transformations to create diverse fluorinated aromatic scaffolds. These scaffolds are of significant interest to researchers for exploring new chemical space and developing novel compounds with unique properties. For example, it can be used in Suzuki-Miyaura coupling reactions to form highly fluorinated biphenyls, which are important structural motifs in many advanced materials. researchgate.net

Role in Supramolecular Chemistry and Crystal Engineering

The ability of the fluorine atoms in this compound to participate in non-covalent interactions makes it a valuable component in supramolecular chemistry and crystal engineering. These interactions, including halogen bonding and π-π stacking, can be used to direct the self-assembly of molecules into well-defined, ordered structures.

By carefully designing molecules containing the this compound unit, it is possible to control the formation of specific crystalline architectures with desired properties. This has implications for the development of new materials with tunable optical, electronic, and host-guest properties. The study of how side-chain modifications on similar benzene-based structures influence self-assembly and packing patterns provides insight into creating materials with tailored morphologies and surface characteristics. nih.gov

Contributions to Coordination Chemistry and Metal-Organic Frameworks (MOFs)No specific data found.

In-depth Computational and Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for dedicated research on the computational and spectroscopic characteristics of the specific chemical compound This compound has revealed a notable absence of detailed studies in publicly accessible scientific literature. While extensive research exists for various other halogenated benzene derivatives, this particular isomer appears to be under-researched, or the data is not widely disseminated.

Therefore, a detailed article covering the specific areas of quantum chemical investigations, vibrational spectroscopy, and theoretical reaction mechanisms as requested cannot be constructed with the required scientific accuracy and sourcing. Methodologies such as Density Functional Theory (DFT) are commonly used to investigate similar molecules, providing insights into their molecular geometry, electronic structure, and vibrational frequencies. However, without specific studies on this compound, any presentation of bond lengths, angles, aromaticity analysis, or correlation of IR and Raman spectra would be speculative.

Similarly, the elucidation of theoretical reaction pathways, a key aspect of understanding a compound's chemical behavior, requires dedicated computational studies that appear not to have been published for this compound.

General principles of computational and spectroscopic analysis are well-established for this class of compounds. DFT calculations would typically be employed to determine the most stable conformation and the associated energy landscape. Analysis of the calculated bond lengths and angles would provide a detailed picture of the molecular structure, while aromaticity indices would quantify the electronic nature of the benzene ring as influenced by its five substituents. Vibrational analysis would allow for the assignment of calculated frequencies to experimental IR and Raman spectral bands, with further investigation possibly revealing details about anharmonicity and the coupling between different vibrational modes. Theoretical studies on reaction mechanisms would explore the energetics of potential reaction pathways, identifying transition states and intermediates.

Despite the applicability of these techniques, the specific data and detailed research findings for this compound are not available to populate the requested in-depth article. Further experimental and computational research would be required to provide the specific data points and analyses needed for a thorough scientific review.

Computational and Spectroscopic Studies on 1,4 Dibromo 2,3,5 Trifluorobenzene

Theoretical Mechanistic Elucidation of Reaction Pathways

Transition State Analysis and Activation Barriers for Key Reactions

A transition state analysis for a chemical reaction involves the characterization of the highest energy point along the reaction coordinate, known as the transition state. This analysis is crucial for understanding reaction mechanisms and calculating the activation barrier, which is the minimum energy required to initiate the reaction. A lower activation barrier corresponds to a faster reaction rate.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies. This allows for the determination of activation barriers for various elementary steps in a reaction pathway.

Despite the utility of these methods, specific studies detailing the transition state analysis or activation barriers for key reactions involving 1,4-Dibromo-2,3,5-trifluorobenzene, such as nucleophilic aromatic substitution or cross-coupling reactions, were not identified in the available literature.

Understanding Regioselectivity through Computational Models

Regioselectivity describes the preference for one direction of bond making or breaking over other possible directions. In the context of this compound, a key question would be the relative reactivity of the two bromine atoms or the unsubstituted carbon position in reactions like metal-halogen exchange or cross-coupling.

Computational models can predict regioselectivity by calculating the energies of potential intermediates and transition states for all possible reaction pathways. researchgate.net Factors such as the electronic effects (inductive and resonance) of the fluorine and bromine substituents significantly influence the charge distribution on the aromatic ring, thereby directing the outcome of the reaction. For instance, the electronic effects of bromine and fluorine substituents can influence the reactivity and selectivity of chemical reactions, allowing for tailored modifications. a2bchem.com

While the principles are well-established, computational studies that specifically model reactions of this compound to predict and explain its regioselectivity are not present in the searched scientific literature. Studies on other halogenated aromatics have shown that organometallic control can achieve high regioflexibility in functionalization reactions. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The analysis of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. These non-covalent interactions, such as halogen bonds, dictate the three-dimensional architecture of the crystal lattice.

Computational Assessment of Halogen-Halogen and Halogen-Fluorine Interactions

Halogen bonding is a highly directional non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the solid state of this compound, one would expect to find various intermolecular contacts, including Br···Br, Br···F, and F···F interactions.

Specific computational assessments quantifying the halogen-halogen and halogen-fluorine interactions for this compound have not been reported.

Influence of Substituents on Solid-State Architectures

The nature and position of substituents on a benzene (B151609) ring have a profound impact on the resulting solid-state architecture. The interplay of size, shape, and electronic nature of substituents like bromine and fluorine determines which intermolecular interactions dominate, leading to different crystal packing motifs.

A detailed analysis of how the specific arrangement of bromine and fluorine atoms in this compound influences its solid-state architecture is not possible without experimental crystal structure data, which is currently unavailable in the surveyed literature.

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Routes for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatics, including 1,4-Dibromo-2,3,5-trifluorobenzene, has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. However, the principles of green chemistry are driving a shift towards more sustainable synthetic methodologies.

One of the most promising green approaches is mechanochemistry , which involves conducting reactions in the solid state by grinding or milling, often in the absence of a solvent. This technique has been shown to be effective for the synthesis of various halogenated organic compounds. For instance, mechanochemical methods can facilitate halogenation reactions with improved safety and reduced waste. The application of ball milling, a common mechanochemical technique, can lead to shorter reaction times and can overcome solubility issues associated with conventional solution-phase synthesis.

Another key area of development is the use of solvent-free reaction conditions . Research has demonstrated the feasibility of fluorinating aromatic compounds using N-F reagents without the need for a solvent, which significantly reduces the environmental impact of the process. These reactions can sometimes offer higher selectivity compared to their solution-based counterparts. The development of such solvent-free methods for the synthesis and derivatization of this compound is a key area for future research.

The exploration of greener reagents and catalysts is also a significant trend. This includes the use of less toxic halogenating agents and the development of recyclable catalysts. The goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint.

Discovery of Novel Catalytic Systems for Challenging Transformations of this compound

The two bromine atoms in this compound offer two reactive sites for cross-coupling reactions, which are fundamental for the construction of more complex molecules. However, achieving site-selectivity in the functionalization of polyhalogenated benzenes presents a significant challenge. Recent advancements in catalysis are addressing this issue.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming carbon-carbon bonds. For polyhalogenated substrates, the choice of ligand is crucial for controlling which halogen is substituted. For instance, the use of electron-deficient phosphine (B1218219) ligands in combination with an olefin ligand has been shown to facilitate the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers, a compound class structurally similar to this compound. This approach allows for the selective reaction at one of the bromine positions, enabling the sequential introduction of different functional groups.

Beyond palladium, there is growing interest in catalysts based on more abundant and less expensive metals like ruthenium. Ruthenium-based catalysts have shown promise in C-H bond functionalization reactions, a process that allows for the direct formation of new bonds at carbon-hydrogen sites. For polyfluoroarenes, ruthenium catalysts can enable site-selective arylation of C-F bonds, and it is anticipated that similar strategies could be developed for the selective functionalization of C-Br bonds in the presence of C-F bonds in molecules like this compound.

Future research will likely focus on the development of catalytic systems that can achieve even higher levels of selectivity and efficiency in the transformation of this compound. This includes the exploration of novel ligands, catalyst supports, and reaction conditions to enable a wider range of chemical transformations.

Integration of this compound into Advanced Functional Materials Beyond Current Scope

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced functional materials. The presence of both bromine and fluorine atoms allows for the tuning of electronic properties, solubility, and intermolecular interactions.

One area of significant potential is in the field of liquid crystals . The rigid, rod-like structure that can be derived from this compound is a common feature of calamitic liquid crystals, which have applications in display technologies. The fluorine substituents can enhance properties such as dielectric anisotropy and viscosity, which are crucial for the performance of liquid crystal displays.

In the realm of organic electronics , polyfluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of organic semiconductors, which can improve their stability and performance. The dibromo functionality of this compound provides convenient handles for polymerization or for the attachment of other functional groups to create novel materials for these applications.

Furthermore, the development of polymers incorporating the 1,4-dibromo-2,3,5-trifluorophenyl moiety could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The selective functionalization of the two bromine atoms allows for the creation of well-defined polymer architectures.

Synergistic Approaches Combining Synthetic and Advanced Computational Methodologies

The combination of experimental synthesis and computational modeling is becoming an increasingly powerful tool in chemical research. For a molecule like this compound, computational methods can provide valuable insights that can guide synthetic efforts.

Density Functional Theory (DFT) is a computational method that can be used to predict the electronic structure and reactivity of molecules. For example, DFT calculations can be employed to understand the regioselectivity of cross-coupling reactions by determining the relative energies of the intermediates and transition states for reaction at each of the bromine positions. This information can aid in the rational design of catalysts and reaction conditions to favor a desired outcome.

Computational studies can also be used to predict the properties of materials derived from this compound. For instance, the electronic and optical properties of potential organic electronic materials can be modeled before they are synthesized, allowing for the screening of a large number of candidate structures and the identification of those with the most promising characteristics.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the molecular structure of 1,4-dibromo-2,3,5-trifluorobenzene?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments and NMR (if applicable) in deuterated solvents like CDCl. Fluorine substituents induce distinct splitting patterns due to coupling (, ) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]) and fragmentation patterns. NIST data for analogous bromo-fluoroarenes show characteristic Br isotope clusters (1:1 for Br) .

- X-ray Crystallography : For crystalline derivatives, single-crystal XRD resolves bond lengths and angles, as demonstrated for structurally similar 3,4-dibromo-2,5-dihydrofuran derivatives .

Q. How can synthetic routes for this compound be optimized for regioselectivity?

- Methodology :

- Electrophilic Aromatic Substitution : Fluorine directs bromination via its strong electron-withdrawing effects. Use Br/FeBr in non-polar solvents (e.g., CCl) at 0–25°C to minimize polybromination .

- Cross-Coupling Strategies : Suzuki-Miyaura coupling with pre-functionalized boronic acids may bypass regioselectivity challenges. For example, 2,3,5-trifluorophenylboronic acid can be coupled with Br under Pd catalysis .

Q. What safety protocols are critical for handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s face velocity) .

- Waste Disposal : Segregate halogenated waste in labeled containers. Neutralize residual Br with NaSO before disposal .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of brominated polyfluoroarenes?

- Methodology :

- Crystal Engineering : Analyze Br⋯Br (3.4–3.6 Å) and C–H⋯F interactions via Hirshfeld surfaces. For example, 3,4-dibromo-2,5-dihydrofuran derivatives exhibit Br⋯Br contacts contributing to layered packing .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals phase transitions linked to halogen bonding. Compare with analogues like 1,4-dibromobenzene (melting point: 86–88°C) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s −I effect deactivates adjacent positions, favoring Br substitution at meta to F .

- Reaxys Database : Query reaction conditions for similar substrates (e.g., 2,4-dibromo-1,3,5-trifluorobenzene) to benchmark catalytic systems (Pd(PPh), CuI) .

Q. How can contradictory spectroscopic data for bromo-fluoroarenes be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.